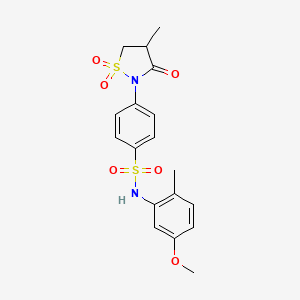

N-(5-methoxy-2-methylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

説明

N-(5-Methoxy-2-methylphenyl)-4-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a substituted thiazolidinone moiety. For example, describes the synthesis of 1,2,4-triazole-thiones via nucleophilic addition and cyclization, which may parallel the preparation of the thiazolidinone core in the target compound . The compound’s structure includes a sulfonamide group linked to a 5-methoxy-2-methylphenyl substituent and a 4-methyl-1,1,3-trioxo-thiazolidin-2-yl group, conferring unique electronic and steric properties.

特性

IUPAC Name |

N-(5-methoxy-2-methylphenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S2/c1-12-4-7-15(26-3)10-17(12)19-28(24,25)16-8-5-14(6-9-16)20-18(21)13(2)11-27(20,22)23/h4-10,13,19H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHKNIIPJHDBPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-2-methylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.

Sulfonamide Formation: The thiazolidinone intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.

Methoxy and Methyl Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-(5-methoxy-2-methylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

科学的研究の応用

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Recent studies have indicated that sulfonamide derivatives exhibit potent antimicrobial properties. N-(5-methoxy-2-methylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties

- Anticancer Potential

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in treated models. |

| Study 3 | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

作用機序

The mechanism of action for N-(5-methoxy-2-methylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The molecular targets and pathways involved would vary based on the biological context.

類似化合物との比較

Target Compound

- Core : Benzene-sulfonamide backbone with a 1,1,3-trioxo-thiazolidin-2-yl group.

- Substituents: 5-Methoxy-2-methylphenyl (electron-donating groups) and 4-methylthiazolidinone (polarized sulfur-containing heterocycle).

- Key Functional Groups: Sulfonamide (–SO₂NH–), methoxy (–OCH₃), and trioxo-thiazolidinone (–S(O)₂–N–C(O)–).

Analog 1 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ()

Analog 2 : (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ()

- Core : Chiral benzenesulfonamide with a naphthyl-methoxyphenyl group.

- Substituents : Bulky naphthyl and methoxyphenyl groups.

- Key Functional Groups : Sulfonamide (–SO₂NH–), methoxy (–OCH₃), and stereogenic center ([α]D²⁰ = +2.5) .

Spectral Data Comparison

生物活性

N-(5-methoxy-2-methylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a sulfonamide group, which is known for its diverse biological activities. The thiazolidinone ring and methoxy-substituted phenyl group contribute to its pharmacological profile.

Biological Activity Overview

Research highlights several biological activities associated with this compound and similar sulfonamides:

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis.

- Anticancer Properties : Some derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Cardiovascular Effects : Certain sulfonamide derivatives have been studied for their effects on cardiovascular health, particularly regarding blood pressure regulation and coronary resistance.

The biological activity of N-(5-methoxy-2-methylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : Many sulfonamides act as inhibitors of carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues.

- Calcium Channel Interaction : Studies suggest that some sulfonamides can interact with calcium channels, influencing vascular tone and perfusion pressure .

- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction .

Antimicrobial Activity

A study evaluated the antimicrobial effects of various sulfonamide derivatives against pathogenic bacteria. The results indicated that compounds similar to N-(5-methoxy-2-methylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide had significant inhibitory effects on Gram-positive bacteria.

Cardiovascular Studies

Research conducted on isolated rat hearts demonstrated that certain sulfonamide derivatives could significantly alter perfusion pressure and coronary resistance. A specific derivative showed a time-dependent decrease in perfusion pressure when administered at low concentrations .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | No change |

| Sulfonamide Derivative A | 0.001 | Decrease observed |

| Sulfonamide Derivative B | 0.001 | Minimal effect |

| Sulfonamide Derivative C | 0.001 | Significant decrease |

Anticancer Activity

In vitro studies demonstrated that the compound exhibited cytotoxicity against various cancer cell lines with IC50 values indicating effective concentrations for inducing cell death. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 0.070 |

| A549 (Lung) | 0.059 |

| HeLa (Cervical) | 0.065 |

Q & A

Basic: What are the standard synthetic routes for this sulfonamide-thiazolidinone hybrid compound?

Methodological Answer:

The synthesis typically involves sequential sulfonylation and cyclization steps. A common approach is reacting a substituted aniline (e.g., 5-methoxy-2-methylaniline) with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide intermediate. Subsequent cyclization with 4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidine is achieved via nucleophilic substitution, often using polar aprotic solvents like DMF or THF at 60–80°C .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Solvent selection : DMF enhances solubility of intermediates but may require post-reaction dialysis to remove impurities.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions between immiscible layers .

- Temperature control : Gradual heating (40°C → 80°C) minimizes side reactions like sulfone overoxidation.

- Workup procedures : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) isolates the product with >95% purity .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy at δ 3.8 ppm, methyl groups on thiazolidinone at δ 1.2–1.5 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 423.12) and fragmentation pathways .

- IR : Key bands include sulfonamide S=O (1350–1300 cm⁻¹) and thiazolidinone C=O (1680 cm⁻¹) .

Advanced: How to resolve contradictions in NMR data for overlapping proton signals?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Differentiates between aromatic protons and thiazolidinone substituents. For example, HMBC correlations confirm connectivity between the sulfonamide sulfur and adjacent aryl groups .

- Computational modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian 16) validate experimental assignments .

Advanced: What crystallographic strategies ensure accurate determination of the compound’s 3D structure?

Methodological Answer:

- Single-crystal X-ray diffraction : Crystals grown via slow evaporation (solvent: methanol/chloroform) are analyzed using Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates H-bonding networks (e.g., N–H···O interactions between sulfonamide and thiazolidinone) .

- Data validation : PLATON checks for missed symmetry or twinning .

Advanced: How to assess this compound’s potential as a kinase inhibitor?

Methodological Answer:

- Biochemical assays : Competitive binding assays (e.g., ATP-Glo™) measure IC₅₀ values against target kinases (e.g., JAK2 or EGFR).

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase ATP-binding pockets, with emphasis on sulfonamide-thiazolidinone interactions .

- Selectivity profiling : Kinase panel screens (≥50 kinases) identify off-target effects .

Basic: What stability considerations apply under varying storage conditions?

Methodological Answer:

- Thermal stability : TGA/DSC analysis shows decomposition onset at 180°C. Store at −20°C in amber vials to prevent photodegradation .

- Hydrolytic stability : Aqueous solubility (<0.1 mg/mL) necessitates lyophilization for long-term storage.

- pH sensitivity : Degrades rapidly in acidic conditions (pH < 3), forming sulfonic acid byproducts .

Advanced: How to address discrepancies in biological activity across replicate assays?

Methodological Answer:

- Batch variability : Ensure consistent purity via HPLC (C18 column, 80:20 acetonitrile/water) before assays.

- Cell line authentication : STR profiling eliminates cross-contamination errors.

- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.01) to validate dose-response trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。